molecular formula C12H17BrO2 B13853461 [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol

[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol

Cat. No.: B13853461
M. Wt: 273.17 g/mol
InChI Key: AIJSSBRQMPBRDU-UHFFFAOYSA-N
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Description

[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is an organic compound with the molecular formula C12H17BrO2 It is a derivative of phenylmethanol, featuring a bromine atom, a methoxypropyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol typically involves the bromination of a suitable precursor, followed by the introduction of the methoxypropyl group. One common method involves the bromination of 4-methylphenylmethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then reacted with 3-methoxypropyl bromide in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of brominated phenylmethanol derivatives on cellular processes. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine

Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and coatings .

Mechanism of Action

The mechanism of action of [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and methoxypropyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol is unique due to the presence of the methoxypropyl group, which can enhance its solubility and reactivity.

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

[3-bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol

InChI

InChI=1S/C12H17BrO2/c1-9-11(4-3-5-15-2)6-10(8-14)7-12(9)13/h6-7,14H,3-5,8H2,1-2H3

InChI Key

AIJSSBRQMPBRDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CO)CCCOC

Origin of Product

United States

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